N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on recent studies and findings.
Property | Details |
---|---|
Molecular Formula | C23H24ClN3O2 |
Molecular Weight | 413.91 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxopyrazole moiety is known to interact with enzymes and receptors, potentially leading to inhibition of cancer cell proliferation and antimicrobial effects. The presence of the chloro and methoxy groups enhances its lipophilicity, which may improve membrane permeability and biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structural features have shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds containing a chloro-substituted phenyl group exhibited Minimum Inhibitory Concentrations (MIC) in the range of 15.62 to 31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .
Anticancer Activity
The compound's anticancer properties are under investigation, particularly regarding its ability to induce apoptosis in cancer cells. Research indicates that pyrazole derivatives often exhibit cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction. In vitro studies have shown promising results, suggesting that this compound could inhibit the growth of various cancer cell lines.
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Compounds with similar structures have been reported to act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of Alzheimer's disease and urinary tract infections, respectively .
Case Studies
- Antibacterial Screening : A series of synthesized compounds including derivatives similar to this compound were screened against various bacterial strains. Results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values significantly lower than standard drugs .
- Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl rings could enhance potency .
Properties
CAS No. |
941913-35-5 |
---|---|
Molecular Formula |
C22H19ClN4O3 |
Molecular Weight |
422.87 |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-3-6-16(23)11-18(14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
ZOVOXYULQMMIJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.